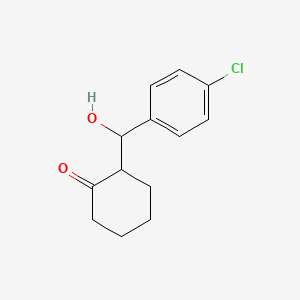
Everninomicin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Everninomicin D is a naturally occurring antibiotic produced by the bacterium Micromonospora carbonacea. It belongs to the orthoester oligosaccharide class of antibiotics and is known for its potent activity against multidrug-resistant bacterial pathogens. This compound has a unique structure characterized by a highly modified octasaccharide scaffold, which contributes to its distinct mode of action .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Everninomicin D involves a complex pathway with multiple enzymatic steps. Researchers have identified and characterized several key enzymes involved in its biosynthesis, including methyltransferases and decarboxylases . The synthetic route typically involves the manipulation of the biosynthetic gene cluster in Micromonospora carbonacea to enhance the production of this compound and its analogs .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using engineered strains of Micromonospora carbonacea. These strains are optimized to increase the yield of this compound by amplifying the biosynthetic gene cluster and improving fermentation conditions . The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
化学反应分析
Types of Reactions: Everninomicin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of this compound to create new analogs with improved biological activity .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hydroxylaminothis compound, aminothis compound, and other derivatives with enhanced biological activity .
科学研究应用
Everninomicin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound serves as a valuable model compound for studying complex biosynthetic pathways and enzymatic reactions.
Biology: In biological research, this compound is used to study the interactions between antibiotics and bacterial ribosomes. .
Medicine: this compound has shown promising activity against multidrug-resistant bacterial pathogens, making it a potential candidate for the development of new antibiotics. .
Industry: The industrial production of this compound and its analogs has significant implications for the pharmaceutical industry. .
作用机制
Everninomicin D exerts its effects by targeting bacterial ribosomes and disrupting ribosomal assembly . It binds to a distinct region of the ribosome, different from the binding sites of other clinically used antibiotics, thereby inhibiting protein synthesis . This unique mode of action reduces the likelihood of cross-resistance with other antibiotics and enhances its efficacy against multidrug-resistant bacteria .
相似化合物的比较
属性
CAS 编号 |
39340-46-0 |
|---|---|
分子式 |
C66H99Cl2NO35 |
分子量 |
1537.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,7R,7'R,7aR,7'aR)-7'-hydroxy-7-methoxy-7'-[(1S)-1-methoxyethyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C66H99Cl2NO35/c1-25-39(50(81-13)41(68)42(71)40(25)67)58(74)97-46-26(2)89-36(17-33(46)93-37-19-62(8,69(76)77)54(84-16)29(5)90-37)95-45-28(4)100-65(18-32(45)70)103-55-30(6)91-38(20-63(55,9)104-65)96-51-44(73)59(92-27(3)47(51)80-12)98-48-34(21-78-10)94-61(52(82-14)43(48)72)99-60-53(83-15)49-35(22-85-60)101-66(102-49)57-56(86-24-87-57)64(75,23-88-66)31(7)79-11/h26-38,43-49,51-57,59-61,70-73,75H,17-24H2,1-16H3/t26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38+,43+,44-,45-,46-,47+,48-,49-,51-,52+,53-,54+,55-,56-,57-,59+,60+,61+,62+,63-,64-,65-,66-/m1/s1 |
InChI 键 |
HZLMUDOBOCVXQT-YOQBUGDQSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@](CO9)([C@H](C)OC)O)OCO1)OC)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
规范 SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



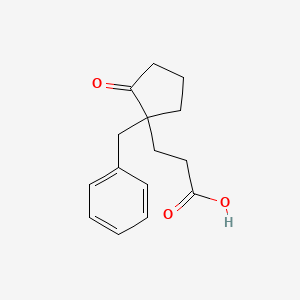
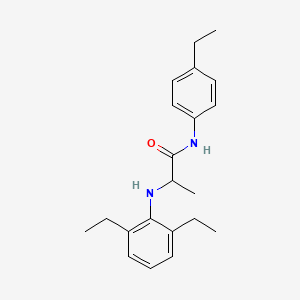
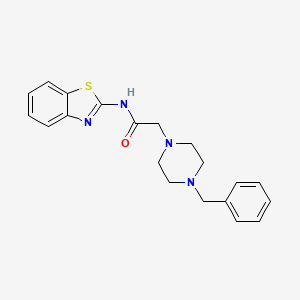
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

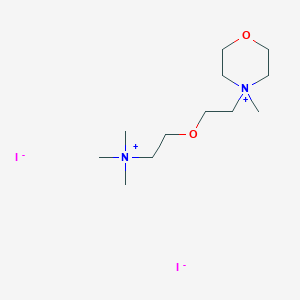
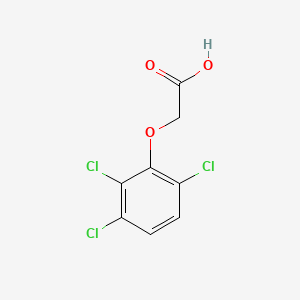
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
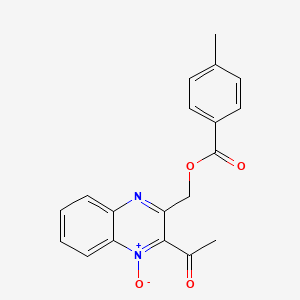
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
